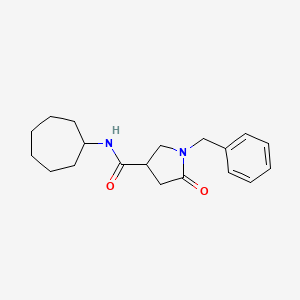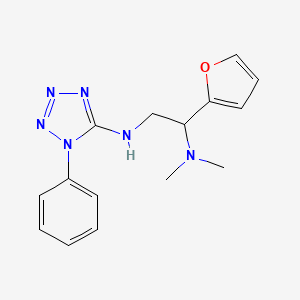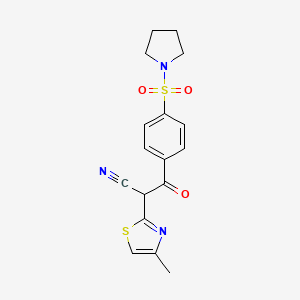![molecular formula C18H16N2O3 B7536717 N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide, also known as MQC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MQC belongs to the class of quinolone derivatives, which have been widely used in the treatment of bacterial infections. However, MQC has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
作用机制
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may also inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce inflammation in bacterial infections.
实验室实验的优点和局限性
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and exhibits potent activity against cancer cells and bacteria. However, N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential as an antibacterial agent, and the exploration of its mechanism of action in cancer cells. Additionally, the use of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide in combination with other compounds may enhance its therapeutic potential and reduce its toxicity. Further research is needed to fully understand the potential of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide for various scientific research applications.
合成方法
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with 3-carboxy-4-hydroxyquinoline followed by dehydration and amidation. The purity of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been shown to inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential as an antibacterial agent.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)14-11-19-15-8-4-3-7-13(15)17(14)21/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRSWPHGKCYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)

![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)


![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)